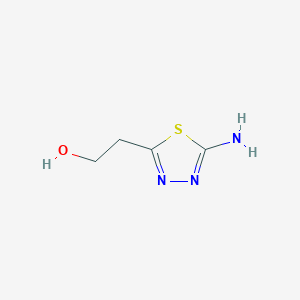

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol

Description

Properties

IUPAC Name |

2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3OS/c5-4-7-6-3(9-4)1-2-8/h8H,1-2H2,(H2,5,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBFBXGMHLCTYDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)C1=NN=C(S1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904073-32-1 | |

| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate electrophile . The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is typically purified by recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is C₄H₇N₃OS, with a molecular weight of approximately 145.19 g/mol. The compound features a thiadiazole ring, which is known for its diverse biological activities. Its structure allows for the formation of various derivatives that enhance its pharmacological properties.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit considerable antimicrobial properties. A study highlighted the potential of 2-amino-1,3,4-thiadiazole derivatives as scaffolds for new antimicrobial agents. These compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics .

Case Study: Antimicrobial Efficacy

A series of synthesized thiadiazole derivatives were tested for their antibacterial activity. Among them, chlorinated and fluorinated derivatives exhibited MIC values as low as 25 µg/mL against A. niger, outperforming traditional antibiotics .

Anticancer Properties

The compound has also been explored for its anticancer potential. In vitro studies demonstrated that certain thiadiazole derivatives significantly inhibited the proliferation of cancer cell lines such as MCF-7 and HeLa. Notably, some derivatives showed IC50 values lower than 1 µM, indicating potent anticancer activity .

Table 1: Summary of Anticancer Activity

Plant Growth Promotion

Thiadiazole derivatives have been investigated for their role as plant growth stimulants. They can enhance root development and overall plant vigor by modulating hormonal pathways within plants.

Case Study: Plant Stimulants

In agricultural trials, certain formulations containing thiadiazole compounds improved crop yields by promoting root growth and nutrient uptake in plants subjected to stress conditions .

Corrosion Inhibition

The anti-corrosive properties of thiadiazole compounds have been recognized in materials science. Studies indicate that these compounds can form protective layers on metal surfaces, effectively preventing corrosion.

Case Study: Corrosion Protection

Research demonstrated that a thiadiazole derivative was absorbed onto metal surfaces, forming a protective barrier that significantly reduced corrosion rates in saline environments .

Mechanism of Action

The mechanism by which 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol exerts its effects involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition is crucial for controlling the survival of certain bacteria, such as Helicobacter pylori .

Comparison with Similar Compounds

Table 3: Molecular and Physical Properties

Key Observations:

- Hydroxyl vs. Thio Groups: The ethanol derivative (C₄H₇N₃OS) is more polar than thioacetic acid (C₄H₅N₃O₂S₂) or sulfanyl-acetophenone (C₁₀H₉N₃OS₂), influencing solubility and pharmacokinetics.

- Safety Data: Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate (CAS 32418-24-9) has detailed GHS safety protocols, suggesting handling precautions for sulfur-containing analogs .

Biological Activity

2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol, a derivative of the 1,3,4-thiadiazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique molecular structure, which includes a thiadiazole ring that contributes to its pharmacological properties. The compound's molecular formula is CHNOS, with a molecular weight of 145.19 g/mol (CAS Number: 904073-32-1) .

Antimicrobial Properties

Research indicates that compounds featuring the 1,3,4-thiadiazole moiety exhibit significant antimicrobial activity. A review highlights that derivatives of 2-amino-1,3,4-thiadiazole demonstrate strong antibacterial effects against various strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values reported as low as 62.5 μg/mL for certain derivatives .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound | Target Microorganism | MIC (μg/mL) |

|---|---|---|

| 2g | Salmonella typhi | 500 |

| 19 | Staphylococcus aureus | 62.5 |

| 8d | Candida albicans | 32–42 |

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been extensively studied. For instance, various synthesized derivatives have shown promising cytotoxic effects against cancer cell lines such as LoVo and MCF-7. One study reported an IC value of 2.44 µM for a specific derivative against LoVo cells .

Table 2: Anticancer Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC (µM) |

|---|---|---|

| 2g | LoVo | 2.44 |

| 3a | MCF-7 | >200 |

| 18a | HeLa | Submicromolar |

Neuroprotective and Anticonvulsant Effects

Thiadiazole derivatives also exhibit neuroprotective properties and anticonvulsant activity. Studies have shown that certain compounds can provide significant protection in animal models for epilepsy, with effective doses demonstrating minimal toxicity . The mechanism is believed to involve modulation of GABAergic pathways and voltage-gated ion channels.

Study on Antimicrobial Efficacy

A study conducted by Dogan et al. evaluated the antimicrobial efficacy of various substituted thiadiazoles against clinically relevant pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity, particularly against Gram-positive bacteria .

Investigation of Anticancer Properties

Another research effort focused on synthesizing and testing a series of thiadiazole derivatives for their anticancer properties. The results demonstrated that compounds sharing a central thiadiazole scaffold exhibited significant antiproliferative effects across multiple cancer cell lines, emphasizing the importance of structural modifications in enhancing biological activity .

Q & A

Q. What analytical approaches address spectral data inconsistencies (e.g., overlapping NMR peaks)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.